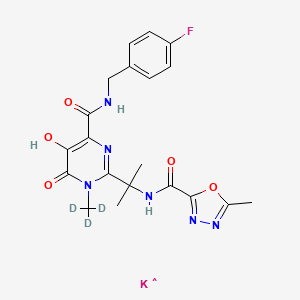
Raltegravir-d3 (potassium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Raltegravir-d3 (potassium): is a deuterated form of the antiretroviral drug raltegravir, which is used to treat human immunodeficiency virus (HIV) infection. This compound is a potassium salt and is labeled with deuterium, a stable isotope of hydrogen. The deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic pathways of the drug.
Preparation Methods
Synthetic Routes and Reaction Conditions: Raltegravir-d3 (potassium) is synthesized through a series of chemical reactions involving the incorporation of deuterium into the raltegravir molecule. The preparation of raltegravir potassium form 3 involves reacting raltegravir with aqueous potassium hydroxide in an acetonitrile solvent. The resulting solution is then frozen at -78°C and freeze-dried to obtain amorphous raltegravir potassium. A portion of this amorphous form is crystallized from hot ethanol to yield raltegravir potassium form 3 .
Industrial Production Methods: The industrial production of raltegravir-d3 (potassium) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) is common to ensure the quality and consistency of the product .
Chemical Reactions Analysis
Types of Reactions: Raltegravir-d3 (potassium) undergoes various chemical reactions, including oxidation, reduction, and substitution. The major mechanism of clearance in humans is glucuronidation, mediated by the enzyme UGT1A1 .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, glucuronidation results in the formation of glucuronide conjugates, which are more water-soluble and can be excreted from the body .
Scientific Research Applications
Chemistry: Raltegravir-d3 (potassium) is used as a reference standard in analytical chemistry to study the drug’s stability, degradation products, and interactions with other compounds .
Biology: In biological research, this compound is used to investigate the metabolic pathways and pharmacokinetics of raltegravir. The deuterium labeling allows for precise tracking of the drug’s distribution and metabolism in biological systems .
Medicine: Raltegravir-d3 (potassium) is extensively used in clinical research to evaluate the efficacy and safety of raltegravir in treating HIV infection. It helps in understanding the drug’s behavior in the human body and its interactions with other medications .
Industry: In the pharmaceutical industry, raltegravir-d3 (potassium) is used in the development and quality control of antiretroviral drugs. It ensures the consistency and reliability of the final product .
Mechanism of Action
Raltegravir-d3 (potassium) functions as an HIV-1 integrase inhibitor. It blocks the activity of the HIV-1 integrase enzyme, which is responsible for integrating the viral DNA into the host cell’s genome. By inhibiting this enzyme, raltegravir prevents the integration of HIV-1 DNA, thereby inhibiting the infection of host cells . The primary metabolic pathway for raltegravir is glucuronidation, which facilitates its excretion from the body .
Comparison with Similar Compounds
Elvitegravir: Another HIV-1 integrase inhibitor with a similar mechanism of action.
Dolutegravir: A more recent integrase inhibitor with improved efficacy and resistance profile.
Bictegravir: Known for its high barrier to resistance and once-daily dosing.
Uniqueness: Raltegravir-d3 (potassium) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms replace hydrogen atoms, resulting in a compound that is chemically similar to raltegravir but with different metabolic properties. This allows for more precise tracking and analysis in scientific research .
Properties
Molecular Formula |
C20H21FKN6O5 |
|---|---|
Molecular Weight |
486.5 g/mol |
InChI |
InChI=1S/C20H21FN6O5.K/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);/i4D3; |
InChI Key |
NLDVPINGTPMESH-NXIGQQGZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C(=C(N=C1C(C)(C)NC(=O)C2=NN=C(O2)C)C(=O)NCC3=CC=C(C=C3)F)O.[K] |
Canonical SMILES |
CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)O)C(=O)NCC3=CC=C(C=C3)F.[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


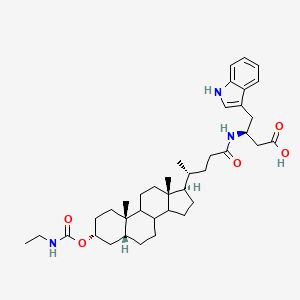

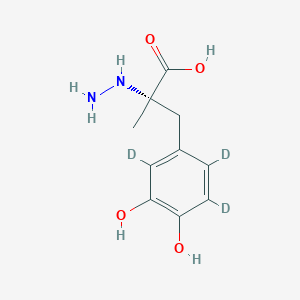
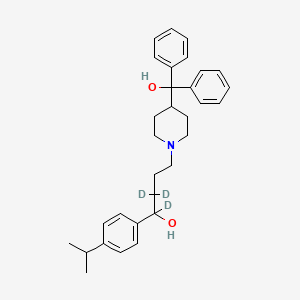


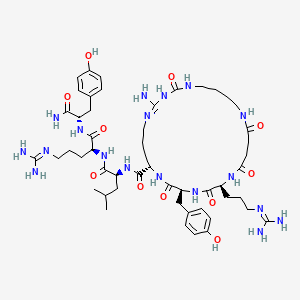
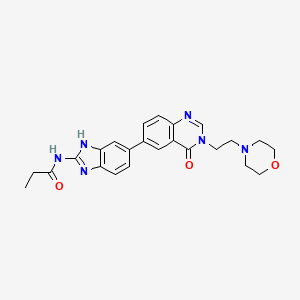
![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-4-[(4-iodophenyl)methoxyimino]-3-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B12419253.png)
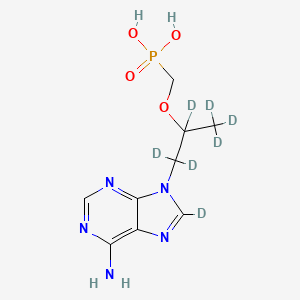

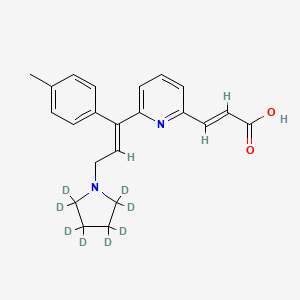

![(4aS,6aS,6bR,10E,12aR)-10-[(E)-3-(4-bromophenyl)prop-2-enoyl]oxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12419302.png)
